Piperidin-1-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidin-1-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone is a complex organic compound . It is a small molecule that has been used in the synthesis of pharmaceuticals.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a method for the synthesis of 4-(4-(piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one was reported, which involved a one-step reaction using p-toluenesulfonic acid as a catalyst .Molecular Structure Analysis
The molecular formula of this compound is C17H25N3O3S, and it has an average mass of 351.464 Da .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, related compounds such as piperidine have been analyzed using reversed-phase high-performance liquid chromatography (RP-HPLC) with pre-column derivatization with 4-toluenesulfonyl chloride .Scientific Research Applications
Synthesis and Structural Analysis
Research on Piperidin-1-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone and related compounds focuses on their synthesis and crystal structure analysis. Girish et al. (2008) discussed the synthesis of a related compound, revealing the crystal structure and confirming the chair conformation of the piperidine ring and tetrahedral geometry around the sulfur atom, indicating the molecule's potential for further functionalization and application in material science and medicinal chemistry Girish et al., 2008.
Antimicrobial Properties
Another research avenue explores the antimicrobial properties of derivatives of this compound. Mallesha and Mohana (2014) synthesized 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and evaluated their in vitro antibacterial and antifungal activities, finding some derivatives exhibited good antimicrobial activity Mallesha & Mohana, 2014.
Molecular Structure and Theoretical Studies
Karthik et al. (2021) conducted thermal, optical, etching, structural studies, and theoretical calculations on a derivative, demonstrating the molecule's stability and potential application in designing materials with specific optical properties Karthik et al., 2021.
Corrosion Inhibition
Research by Singaravelu and Bhadusha (2022) introduced a derivative as an effective corrosion inhibitor for mild steel in acidic media, showcasing the compound's utility in industrial applications to protect metals from corrosion Singaravelu & Bhadusha, 2022.
Crystallographic Studies
Prasad et al. (2008) focused on the crystal structure of a derivative, providing insights into the molecular geometry and interactions, which are crucial for understanding the compound's reactivity and potential applications in designing new materials and drugs Prasad et al., 2008.
Mechanism of Action
Target of Action
Piperidine derivatives have been reported to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s worth noting that piperidine derivatives have been reported to have various interactions with their targets leading to changes in cellular processes .
Biochemical Pathways
Piperidine derivatives have been reported to influence a wide range of cellular processes, suggesting that they may affect multiple biochemical pathways .
Result of Action
Piperidine derivatives have been reported to have various effects on cellular processes, suggesting that oprea1_211004 may have similar effects .
Properties
IUPAC Name |
[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-15-5-7-16(8-6-15)24(22,23)20-13-11-19(12-14-20)17(21)18-9-3-2-4-10-18/h5-8H,2-4,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUGUVJWCYBOLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.